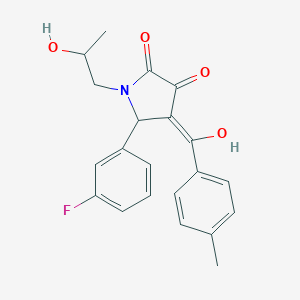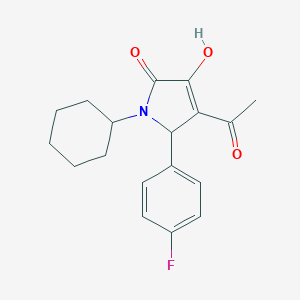
methyl 4-(3-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
Methyl 4-(3-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has shown potential applications in various fields of scientific research. In medicine, this compound has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, this compound has been found to have fungicidal and insecticidal properties, making it a potential candidate for use as a pesticide. In materials science, this compound has been found to have potential applications in the development of organic semiconductors, due to its high electron mobility.
Mecanismo De Acción
The mechanism of action of methyl 4-(3-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer cell growth. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 4-(3-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the production of prostaglandin E2 (PGE2), which is involved in inflammation. In vivo studies have shown that this compound has anti-inflammatory and anti-cancer effects, and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 4-(3-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate in lab experiments include its high purity, good yield, and potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for the research and development of methyl 4-(3-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. These include:
1. Further exploration of the anti-inflammatory and anti-cancer properties of this compound, and its potential applications in the development of new drugs for the treatment of inflammatory and cancerous diseases.
2. Investigation of the fungicidal and insecticidal properties of this compound, and its potential applications as a pesticide.
3. Development of new synthetic methods for the production of this compound, with improved yield and cost-effectiveness.
4. Exploration of the potential applications of this compound in materials science, including the development of organic semiconductors.
5. Investigation of the mechanism of action of this compound, and its potential interactions with other enzymes and pathways.
In conclusion, methyl 4-(3-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to yield a high purity product with good yield. This compound has been found to have anti-inflammatory and anti-cancer properties, as well as potential applications in agriculture and materials science. Further research is needed to fully understand the mechanism of action of this compound, and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of methyl 4-(3-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves the reaction of 3-fluorobenzaldehyde with N-methylhydroxylamine to form the corresponding oxime. This is followed by the reaction of the oxime with 3,4-dihydroxy-2-methylbenzoic acid to form the desired compound. The synthesis method has been optimized to yield a high purity product with good yield.
Propiedades
Fórmula molecular |
C16H17FN2O4 |
|---|---|
Peso molecular |
320.31 g/mol |
Nombre IUPAC |
methyl 4-(3-fluorophenyl)-6-hydroxy-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C16H17FN2O4/c1-16(22)7-10-12(14(20)19-18-10)11(13(16)15(21)23-2)8-4-3-5-9(17)6-8/h3-6,11,13,22H,7H2,1-2H3,(H2,18,19,20) |
Clave InChI |
RSGFIMJQUXHBNS-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C1C(=O)OC)C3=CC(=CC=C3)F)C(=O)NN2)O |
SMILES canónico |
CC1(CC2=C(C(C1C(=O)OC)C3=CC(=CC=C3)F)C(=O)NN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282232.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282233.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282234.png)
![N,N-diethyl-5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B282237.png)
![Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282240.png)
![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282243.png)


![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282249.png)
![1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282250.png)
![1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282252.png)